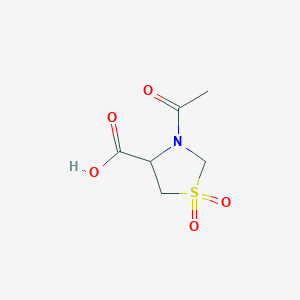

3-Acetyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide

Overview

Description

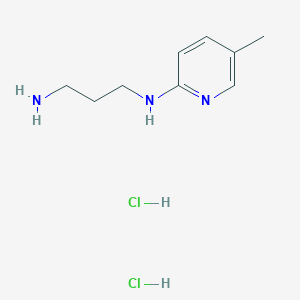

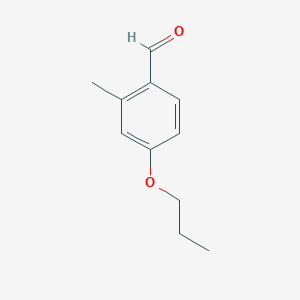

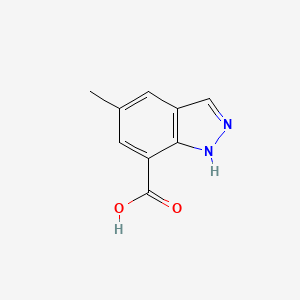

3-Acetyl-1,3-thiazolidine-4-carboxylic acid, also known by its CAS Number 5025-82-1, is a chemical compound with a molecular weight of 175.21 . The compound is usually in the form of a powder .

Molecular Structure Analysis

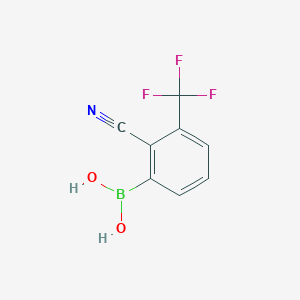

The IUPAC name for this compound is 3-acetyl-1,3-thiazolidine-4-carboxylic acid . Its InChI code is 1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10) . This information can be used to understand the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a melting point of 142-144 degrees Celsius . It is a solid at room temperature and is typically stored in a sealed container away from fire sources and oxidizers .Scientific Research Applications

-

Pharmaceutical and Therapeutic Applications

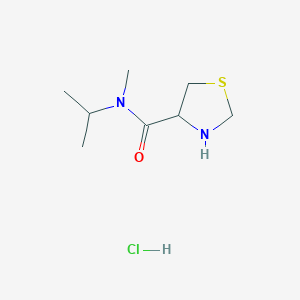

- Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .

- They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .

- The presence of sulfur enhances their pharmacological properties, and they are used as vehicles in the synthesis of valuable organic combinations .

- Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

-

Antimicrobial Activity

- Synthesis of 1,3,4-oxadiazoline, 1,3-thiazolidine, and 1,2,4-triazoline double-tailed acyclo C-nucleosides have shown promising antimicrobial activities .

- The condensation products of terphthaloyl bishydrazide with two equivalents of various monosaccharide aldoses were found to have a bis(sugarhydrazone) form or bis-glycosylhydrazide structure or coexist in tautomeric equilibrium depending on the sugar configuration .

- These condensation products were substantially utilized as 3-acetyl-1,3,4-oxadiazoline, 1,3-thiazolidine, and 4-amino-1,2,4-triazoline double-tailed acyclo C-nucleosides synthons .

- Preliminary antimicrobial activities of representative examples of the prepared compounds were evaluated .

-

Biological Stimulant and Plant Growth Enhancer

-

Bioconjugation in Biomedicine

- The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction .

- This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

- It has been used to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides .

-

Synthesis of Valuable Organic Combinations

- Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry .

- The presence of sulfur enhances their pharmacological properties, and they are used as vehicles in the synthesis of valuable organic combinations .

- Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

-

Development of Antibody-Drug Conjugates

- The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction .

- This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

- It has been used to develop antibody-drug conjugates .

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335, and H412 . Precautionary measures include avoiding contact with eyes and skin, and not inhaling the compound . It is recommended to wear appropriate protective equipment such as gloves and goggles when handling this compound .

properties

IUPAC Name |

3-acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5S/c1-4(8)7-3-13(11,12)2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGVYLRTBMTYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CS(=O)(=O)CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901645 | |

| Record name | NoName_779 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

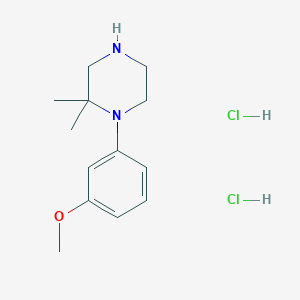

![3-(4-Piperidinyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B1462994.png)

![2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide](/img/structure/B1462995.png)